N-(2-hydroxyethyl)-3-chloropivalamide
Description
N-(2-Hydroxyethyl)-3-chloropivalamide is a substituted amide characterized by a hydroxyethyl group (-CH₂CH₂OH) attached to the nitrogen atom of a 3-chloropivaloyl moiety. The pivaloyl group (2,2-dimethylpropanoyl) provides steric bulk, while the chlorine atom at the 3-position introduces electronic effects.
Properties
Molecular Formula |
C7H14ClNO2 |
|---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
3-chloro-N-(2-hydroxyethyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C7H14ClNO2/c1-7(2,5-8)6(11)9-3-4-10/h10H,3-5H2,1-2H3,(H,9,11) |
InChI Key |
FMVFLBFDDGXQRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCl)C(=O)NCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features:
| Compound Name | Key Functional Groups | Structural Differences vs. Target Compound |
|---|---|---|
| N-(2-Hydroxyethyl)-piperidine | Hydroxyethyl, piperidine ring | Replaces pivalamide with a heterocyclic amine |
| 2-Diisopropylaminoethanol | Hydroxyethyl, diisopropylamine | Lacks amide bond; tertiary amine instead of pivalamide |
| N-(3-Chloro-4-hydroxyphenyl)acetamide | Chlorophenyl, acetamide | Aromatic chloro group vs. aliphatic chloropivaloyl |
| N-[2-(3,4-dihydroxyphenyl)-ethyl]-3-(4-methoxyphenyl)prop-2-enamide | Polyhydroxy phenyl, enamide | Complex aromatic substituents; conjugated double bond |
Physicochemical Properties
- Solubility: The hydroxyethyl group enhances hydrophilicity compared to non-polar analogs like N-(3-chlorophenyl)acetamide. However, the bulky pivaloyl group reduces water solubility relative to simpler amides (e.g., acetamides) .
- Stability : The branched pivaloyl group confers steric protection to the amide bond, increasing resistance to hydrolysis compared to linear-chain analogs .
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